"dimethyl furan-3,4-dicarboxylate chemical properties"
"dimethyl furan-3,4-dicarboxylate chemical properties"
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Dimethyl Furan-3,4-dicarboxylate
For inquiries, please contact: Senior Application Scientist, Gemini Division
Abstract
Dimethyl furan-3,4-dicarboxylate is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of complex organic molecules, advanced polymers, and functional materials. Its unique electronic and structural characteristics, derived from the furan core and symmetrically positioned electron-withdrawing ester groups, dictate its reactivity and utility. This guide provides an in-depth analysis of its synthesis, physicochemical properties, spectroscopic signature, and key chemical transformations. Authored for researchers, chemists, and professionals in drug development and materials science, this document synthesizes technical data with mechanistic insights, offering a comprehensive resource for leveraging this important chemical intermediate.
Introduction: The Strategic Importance of the Furan-3,4-dicarboxylate Scaffold
Furan derivatives are integral structural motifs found in a vast array of natural products and pharmacologically active compounds.[1] Among them, polysubstituted furans are particularly valuable as intermediates in organic synthesis.[1] Dimethyl furan-3,4-dicarboxylate (DMFC) distinguishes itself as a synthetically useful scaffold due to the C2-symmetry and the dual ester functionalities, which can be readily transformed into other functional groups. These esters modulate the reactivity of the furan ring, making it a competent diene in cycloaddition reactions while also providing handles for chain extension, polymerization, or derivatization.
This molecule serves as a critical starting material for bioactive natural products, pharmacologically relevant molecules, and advanced materials such as polyesters and luminescent coordination polymers.[2][3] Understanding its fundamental chemical properties is therefore essential for its effective application in research and development.
Synthesis and Purification
The preparation of DMFC and its parent diacid has been approached through several distinct strategies. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance for specific reagents or conditions.
Synthesis via Paal-Knorr Cyclization of 1,4-Dicarbonyl Compounds
The Paal-Knorr synthesis, which involves the acid-catalyzed intramolecular cyclization of a 1,4-dicarbonyl compound, represents a classical and reliable approach to furan synthesis.[1] For substituted furans like DMFC, precursors such as diethyl 2,3-diacetylsuccinate are commonly employed. While many literature methods describe the synthesis of the corresponding diethyl ester, the underlying principle is directly applicable.[4] A notable method involves treating diethyl 2,3-diacetylsuccinate with polyphosphoric acid, followed by hydrolysis to the dicarboxylic acid, and subsequent esterification to yield the desired dimethyl ester.[5]
The causality behind using a strong acid catalyst like polyphosphoric acid or sulfuric acid is to facilitate the enolization of the ketone moieties, which is the requisite first step. The subsequent intramolecular nucleophilic attack by the enol oxygen onto the adjacent carbonyl carbon, followed by a sequence of dehydration steps, forges the aromatic furan ring. The reaction's efficiency is driven by the formation of the stable, conjugated aromatic system.
Synthesis from Sulfonium Ylides and Acetylenic Esters
A more contemporary and highly regioselective method involves the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates.[1] This approach affords dialkyl furan-3,4-dicarboxylates through a sophisticated tandem sequence initiated by a Michael addition.[1] The versatility of this method allows for the synthesis of a wide range of structurally diverse polysubstituted furans by simply varying the substitution on the sulfur ylide.[1]
Experimental Protocol: Synthesis of Dimethyl 2-phenylfuran-3,4-dicarboxylate
The following is a representative protocol adapted from the synthesis of related furan-3,4-dicarboxylates, illustrating the sulfonium ylide methodology.[1]
Step 1: Preparation of the Reaction Mixture To a stirred suspension of dimethylsulfonium 2-oxo-2-phenylethylide (a sulfur ylide, 0.25 mmol) in dimethyl sulfoxide (DMSO, 1 mL), add dimethyl acetylenedicarboxylate (DMAD) (0.125 mmol).
Causality: DMSO is selected as the solvent for its ability to dissolve the reactants and for its high boiling point, which is suitable for the reaction temperature. The stoichiometry is set with the ylide in excess to drive the reaction to completion.[1]
Step 2: Thermal Reaction Stir the mixture at 80 °C for 4 hours under a nitrogen atmosphere.
Causality: Heating provides the necessary activation energy for the tandem reaction sequence. A nitrogen atmosphere is crucial to prevent oxidation of the reactants and intermediates at elevated temperatures.[1]
Step 3: Workup and Extraction After cooling the reaction to room temperature, add water (10 mL) to precipitate the organic product and quench the reaction. Extract the aqueous mixture with dichloromethane (DCM). The combined organic layers are then washed with brine.
Causality: The addition of water facilitates the separation of the desired organic product from the water-soluble DMSO. DCM is an effective solvent for extracting the furan product. The brine wash removes residual water from the organic phase.
Step 4: Purification Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography to yield the pure dimethyl 2-phenylfuran-3,4-dicarboxylate.
Synthesis from Dimethylmaleic Anhydride
A novel strategy begins with dimethylmaleic anhydride, which undergoes NBS-bromination followed by treatment with aqueous potassium hydroxide to yield bis(hydroxymethyl)maleic anhydride.[2][6] This intermediate is then subjected to an intramolecular Mitsunobu ring closure, esterification, and subsequent DDQ-oxidation to furnish the target dimethyl furan-3,4-dicarboxylate.[2][6] This route provides a creative alternative for accessing the furan-3,4-dicarboxylate core.
Caption: Generalized workflow for the synthesis of furan-3,4-dicarboxylates.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data for DMFC are crucial for its identification, purification, and quality control.
Physical Properties
The key physicochemical properties of dimethyl furan-3,4-dicarboxylate are summarized below.
| Property | Value | Reference |
| CAS Number | 4282-33-1 | [3] |
| Molecular Formula | C₈H₈O₅ | [7] |
| Molecular Weight | 184.15 g/mol | [3][7] |
| Appearance | Solid | [3] |
| Melting Point | 46-49 °C | [3] |
| Boiling Point | 91-93 °C at 1 mmHg | [3] |
| Flash Point | 113 °C (closed cup) | [3] |
Spectroscopic Data
Spectroscopic analysis provides definitive structural confirmation.
| Technique | Data | Interpretation |
| ¹H NMR | The spectrum is simple due to symmetry. A singlet for the two equivalent furan protons (H-2, H-5) and a singlet for the six equivalent methyl protons of the ester groups are expected. | Confirms the C2-symmetry of the molecule and the presence of the furan ring and methyl ester groups. |
| ¹³C NMR | Expected signals include a peak for the methyl carbons, a peak for the carbonyl carbons of the esters, and two distinct peaks for the sp²-hybridized carbons of the furan ring (C-3/C-4 and C-2/C-5). | Provides a carbon map of the molecule, confirming the furan core and the dicarboxylate substitution pattern. |
| Mass Spec (GC-MS) | Molecular Ion (M⁺): m/z = 184. Key fragments often observed at m/z = 153 ([M-OCH₃]⁺) and m/z = 123.[7] | Confirms the molecular weight. The fragmentation pattern, particularly the loss of a methoxy group, is characteristic of methyl esters. |
| IR Spectroscopy | Strong C=O stretching band for the ester carbonyl groups (typically ~1720 cm⁻¹). C-O stretching bands for the ester linkage. Bands associated with the C=C and C-O stretching of the furan ring. | Identifies the key functional groups present in the molecule, especially the conjugated ester moieties. |
Chemical Reactivity and Synthetic Utility
The reactivity of dimethyl furan-3,4-dicarboxylate is characterized by transformations of its ester groups and the participation of the furan ring in cycloaddition reactions.
Reactions of the Ester Groups
Hydrolysis: The methyl ester groups can be hydrolyzed under basic or acidic conditions to yield furan-3,4-dicarboxylic acid. This diacid is a valuable monomer for synthesizing coordination polymers and other derivatives.[3]
Reduction: A synthetically powerful transformation is the reduction of the ester groups to alcohols. Using a strong reducing agent like lithium aluminium hydride (LiAlH₄) converts DMFC into 3,4-bis(hydroxymethyl)furan.[3][8] This diol is a crucial monomer for producing novel furan-based polyesters and serves as a precursor for other functionalized furans.[8]
Experimental Protocol: Reduction of Dimethyl Furan-3,4-dicarboxylate
This protocol is a generalized procedure based on the known reactivity of DMFC with LiAlH₄.[3]
Step 1: Setup In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminium hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
Causality: Anhydrous conditions are critical as LiAlH₄ reacts violently with water. THF is a standard ether solvent for LiAlH₄ reductions. The reaction is exothermic, necessitating initial cooling to control the reaction rate.
Step 2: Addition of Ester Dissolve dimethyl furan-3,4-dicarboxylate in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
Step 3: Reaction Completion After the addition is complete, remove the ice bath and stir the mixture at room temperature or gentle reflux until TLC or GC-MS analysis indicates complete consumption of the starting material.
Step 4: Quenching Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
Causality: This specific quenching procedure is a standard and safe method to decompose excess hydride and precipitate aluminum salts as a granular solid, which is easily filtered.
Step 5: Isolation Filter the resulting white precipitate and wash it thoroughly with THF or ethyl acetate. Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,4-bis(hydroxymethyl)furan. The product can be further purified by crystallization or chromatography.
Diels-Alder Reactivity
The furan ring in DMFC can act as a diene in [4+2] Diels-Alder cycloaddition reactions, particularly with reactive dienophiles.[2] This reaction provides a powerful pathway to construct complex, oxygen-bridged bicyclic systems, which are valuable intermediates in the synthesis of natural products and other intricate molecular architectures.[2] The electron-withdrawing nature of the ester groups influences the rate and selectivity of this transformation.
Caption: Key reactivity pathways of dimethyl furan-3,4-dicarboxylate.
Applications in Materials Science and Drug Discovery
The derivatives of DMFC are instrumental in modern chemistry.
-
Polymer Synthesis: Both furan-3,4-dicarboxylic acid and 3,4-bis(hydroxymethyl)furan are monomers for bio-based polyesters.[3][8] These materials are investigated as sustainable alternatives to petroleum-derived plastics.
-
Coordination Polymers: The diacid derived from DMFC is used to synthesize luminescent lanthanide-furandicarboxylate coordination polymers, which have potential applications in sensing and optics.[3]
-
Drug Development: The furan-3,4-dicarboxylate core is a precursor for synthesizing various pharmacologically useful molecules and natural products, including biotin and nectriafurone.[2]
Safety and Handling
Dimethyl furan-3,4-dicarboxylate is classified as a combustible solid.[3] Standard laboratory safety protocols should be strictly followed during its handling.
-
Personal Protective Equipment (PPE): Use of safety glasses (eyeshields), chemical-resistant gloves, and a lab coat is mandatory. For operations that may generate dust, a NIOSH-approved respirator (e.g., type N95) is recommended.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Dimethyl furan-3,4-dicarboxylate is a high-value chemical intermediate with a well-defined profile of properties and reactivity. Its accessible synthesis and the versatile nature of its functional groups make it an indispensable tool for chemists in academia and industry. From creating novel bio-based polymers to providing the core structure for complex pharmaceutical agents, the applications of this compound are extensive and continue to expand. This guide has provided a foundational understanding of its chemistry, empowering researchers to harness its full synthetic potential.
References
- Google Patents. (n.d.). CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid.
-
Dong, J., Du, H., & Xu, J. (2019). Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. RSC Advances. Retrieved from [Link]
-
Papadopoulos, L., et al. (2024). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. Biomacromolecules. Retrieved from [Link]
- Google Patents. (n.d.). CN101486694B - The preparation method of 2,5-dimethylfuran-3,4-diethyl carboxylate.
-
ResearchGate. (2002). A New Strategy for the Synthesis of Furan-3,4-dicarboxylic Acid. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl furan-3,4-dicarboxylate. Retrieved from [Link]
Sources
- 1. Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03563J [pubs.rsc.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. 3,4-呋喃二羧酸二甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. CN101486694B - The preparation method of 2,5-dimethylfuran-3,4-diethyl carboxylate - Google Patents [patents.google.com]
- 5. CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl furan-3,4-dicarboxylate | C8H8O5 | CID 303461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
